molecular formula C22H46O8S4 B12547757 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol CAS No. 144581-19-1

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol

Cat. No.: B12547757
CAS No.: 144581-19-1
M. Wt: 566.9 g/mol
InChI Key: CDPDWZKIHRBSQJ-UHFFFAOYSA-N
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Description

Structure and Functional Groups: 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol is a 30-carbon chain (triacontane backbone) with four oxygen atoms (tetraoxa) at positions 9, 13, 18, and 22, four sulfur atoms (tetrathia) at positions 3, 6, 25, and 28, and four hydroxyl (-OH) groups (tetrol) at positions 1, 11, 20, and 30.

Ether and thioether formation: Sequential alkylation of diols or dithiols with halogenated precursors under basic conditions .

Hydroxyl group introduction: Terminal hydroxylation via oxidation or hydrolysis of protected intermediates .

Properties

CAS No.

144581-19-1

Molecular Formula

C22H46O8S4

Molecular Weight

566.9 g/mol

IUPAC Name

1-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]-3-[4-[2-hydroxy-3-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]propoxy]butoxy]propan-2-ol

InChI

InChI=1S/C22H46O8S4/c23-3-9-31-13-15-33-11-7-29-19-21(25)17-27-5-1-2-6-28-18-22(26)20-30-8-12-34-16-14-32-10-4-24/h21-26H,1-20H2

InChI Key

CDPDWZKIHRBSQJ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCC(COCCSCCSCCO)O)COCC(COCCSCCSCCO)O

Origin of Product

United States

Preparation Methods

The synthesis of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to isolate the final compound .

Chemical Reactions Analysis

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and potential therapeutic properties. In medicine, it could be explored for its role in drug development or as a diagnostic tool. Industrial applications might include its use as a precursor in the manufacture of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Backbone Key Functional Groups Chain Length Notable Properties Applications
9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol Linear triacontane 4× oxa, 4× thia, 4× -OH 30 carbons High flexibility, dual polar/nonpolar regions Potential host-guest systems, surfactants
Adamantane-1,3,5,7-tetrol () Adamantane cage 4× -OH Rigid polycyclic High symmetry, thermal stability Explosives, drug delivery
3,6,9,12-Tetraoxatetradecan-1-ol () Linear tetradecane 4× oxa, 1× -OH 14 carbons Hydrophilic, low viscosity Solvents, polymer precursors
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL) () Phenyl-substituted butane 4× -OH, aromatic rings 4 carbons Stereoselective host-guest binding Supramolecular chemistry
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol () Ethylenediamine core 4× ethoxy/propoxy blocks Variable Amphiphilic, tunable HLB Surfactants, stabilizers
Threitol () Butane 4× -OH 4 carbons High water solubility (880 g/100 mL) Cryoprotectants, food additives

Key Comparative Analysis

Structural Complexity :

  • The target compound’s linear 30-carbon chain with alternating oxa/thia groups distinguishes it from rigid frameworks like Adamantane-1,3,5,7-tetrol () and aromatic systems like TETROL (). Its hybrid oxa-thia backbone may enhance conformational flexibility compared to purely oxa-based compounds like 3,6,9,12-Tetraoxatetradecan-1-ol ().

Hydrophilicity vs. Lipophilicity :

  • The tetrol groups confer hydrophilicity, akin to Threitol (), while the thioether and long alkyl chain introduce lipophilic regions. This dual nature contrasts with purely hydrophilic compounds (e.g., Threitol) and purely amphiphilic surfactants (e.g., Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol, ).

Host-Guest Interactions :

  • Unlike TETROL (), which exhibits stereoselective binding due to phenyl groups and chiral centers, the target compound’s binding capability likely relies on thioether coordination or hydroxyl hydrogen bonding.

Synthetic Challenges :

  • The long-chain structure and alternating oxa/thia groups pose challenges in regioselective synthesis compared to smaller tetrols like Threitol () or adamantane derivatives ().

Thermal Stability :

  • Thioether linkages (C-S-C) generally confer lower thermal stability compared to ethers (C-O-C), suggesting the target compound may decompose at lower temperatures than Adamantane-1,3,5,7-tetrol ().

Biological Activity

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol is C22H46O8S4C_{22}H_{46}O_8S_4, with a molecular weight of approximately 566.856 g/mol. The compound features multiple ether and thioether linkages contributing to its chemical stability and reactivity.

PropertyValue
Molecular FormulaC22H46O8S4
Molecular Weight566.856 g/mol
IUPAC Name9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is hypothesized that the compound may modulate enzyme activity and influence cellular signaling pathways through its interactions with proteins and nucleic acids.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of sulfur and oxygen in the structure may contribute to scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Properties

Preliminary studies suggest that 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol may possess antimicrobial activity against a range of pathogens. This activity could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of similar tetraoxathiacontane derivatives in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against various bacterial strains. It demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

In Vitro Studies

In vitro assays have shown that the compound can effectively reduce cell viability in cancer cell lines at certain concentrations. Further research is required to elucidate the specific pathways involved in this cytotoxic effect.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups or chain length may enhance its efficacy and selectivity towards specific biological targets.

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